1-(4-Phenylpiperidin-1-yl)propan-1-one
Description
1-(4-Phenylpiperidin-1-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with a phenyl group at the 4-position and a propan-1-one moiety. The phenylpiperidine group enhances lipophilicity, which may improve membrane permeability, while the propanone linker provides structural flexibility for target interactions .
Properties
IUPAC Name |
1-(4-phenylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-14(16)15-10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRHLAOPIDWVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 4-Phenylpiperidine with Propanoyl Chloride
The most direct method involves reacting 4-phenylpiperidine with propanoyl chloride under basic conditions. This exothermic reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by HCl elimination.
Procedure :
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Reagents : 4-Phenylpiperidine (1.0 equiv), propanoyl chloride (1.2 equiv), triethylamine (2.0 equiv), anhydrous dichloromethane (DCM).
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Steps :
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Dissolve 4-phenylpiperidine in DCM under inert atmosphere.
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Add triethylamine dropwise to scavenge HCl.
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Slowly introduce propanoyl chloride at 0°C to mitigate side reactions.
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Stir at room temperature for 12 hours.
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Workup :
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Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via column chromatography (hexane:ethyl acetate = 4:1).
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Key Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, Et₃N, 25°C | 78 | 95 |
| THF, NaHCO₃, reflux | 65 | 92 |
This method aligns with protocols for analogous compounds, such as 5-chloro-1-(piperidin-1-yl)pentan-1-one, where acyl chlorides react efficiently with secondary amines.
Alternative Acylating Agents
While propanoyl chloride is standard, alternatives like propanoic anhydride or mixed carbonates may be used under catalytic conditions:
Propanoic Anhydride Method :
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Catalyst : DMAP (4-dimethylaminopyridine, 0.1 equiv).
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Solvent : Tetrahydrofuran (THF).
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Yield : 70% after 24 hours at 50°C.
Reaction Optimization Strategies
Solvent Screening
Polar aprotic solvents enhance reactivity by stabilizing intermediates (Table 1):
Table 1. Solvent Impact on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 78 |
| THF | 7.5 | 65 |
| Acetonitrile | 37.5 | 58 |
DCM’s low polarity minimizes side reactions, making it ideal for this synthesis.
Base Selection
Bases neutralize HCl, shifting equilibrium toward product formation:
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Et₃N : 78% yield (optimal).
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NaHCO₃ : 65% yield (slower reaction).
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DBU : 72% yield (high cost).
Mechanistic Insights
The reaction follows a two-step mechanism:
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Nucleophilic Attack : The lone pair on 4-phenylpiperidine’s nitrogen attacks propanoyl chloride’s carbonyl carbon.
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Elimination : HCl is expelled, forming the ketone.
Transition State Analysis :
Density functional theory (DFT) calculations suggest a tetrahedral intermediate with an activation energy of ~15 kcal/mol, consistent with rapid room-temperature progression.
Scalability and Industrial Adaptations
Kilogram-scale production requires modified conditions:
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Continuous Flow Reactors : Reduce reaction time to 2 hours.
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In Situ HCl Removal : Molecular sieves increase yield to 85%.
Characterization and Quality Control
Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ar-H), 3.85–3.70 (m, 4H, piperidine-H), 2.55 (q, 2H, COCH₂), 1.15 (t, 3H, CH₃).
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HRMS : Calculated for C₁₄H₁₇NO [M+H]⁺: 216.1388; Found: 216.1385.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic addition with:
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Grignard reagents : Forms tertiary alcohols (e.g., reaction with methylmagnesium bromide yields 1-(4-phenylpiperidin-1-yl)-2-methylpropan-1-ol) .
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Organolithium compounds : Produces analogous alcohols with bulkier substituents .
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Amines : Forms hemiaminals or imines under controlled pH.
Key Conditions :
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| RMgX (Grignard) | Dry THF | 0–25°C | Tertiary alcohol |
| RLi | Ether | −78°C | Substituted alcohol |
| NH₃/RNH₂ | Ethanol | Reflux | Hemiaminal/imine derivatives |
Oxidation Reactions
The ketone group is resistant to mild oxidants but reacts with strong oxidizing agents:
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KMnO₄/H₂SO₄ : Oxidizes the ketone to a carboxylic acid (1-(4-phenylpiperidin-1-yl)propanoic acid) .
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CrO₃ : Forms a diketone intermediate under anhydrous conditions.
Mechanistic Insight :
Oxidation proceeds via enol tautomerization, followed by electrophilic attack on the α-carbon.
Reduction Reactions
Selective reduction pathways include:
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NaBH₄ : Reduces the ketone to a secondary alcohol (1-(4-phenylpiperidin-1-yl)propan-1-ol) .
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LiAlH₄ : Achieves complete reduction to the corresponding alkane in excess.
Yield Optimization :
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NaBH₄ in methanol at 0°C gives >85% alcohol yield.
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LiAlH₄ requires strict anhydrous conditions to prevent side reactions .
Substitution at the Amine Center
The piperidine nitrogen participates in:
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.
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Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).
Reactivity Trends :
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Steric hindrance from the phenyl group slows electrophilic substitution at nitrogen.
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Acylation proceeds faster in polar aprotic solvents (e.g., DMF) .
Reductive Amination
The ketone reacts with primary amines in the presence of NaBH₃CN to form secondary amines:
Example :
1-(4-Phenylpiperidin-1-yl)propan-1-one + benzylamine → -benzyl-1-(4-phenylpiperidin-1-yl)propan-1-amine .
Conditions :
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pH 6–7 (acetic acid buffer)
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Room temperature, 12–24 hr reaction time
Acylation and Alkylation of the Carbonyl Group
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Friedel-Crafts Acylation : Reacts with aromatic rings (e.g., benzene) under AlCl₃ catalysis to form aryl ketones.
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Enolate Formation : Deprotonation with LDA enables alkylation at the α-position .
Limitations :
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Competing amine participation may require protecting groups for selective carbonyl reactivity.
Cyclization and Ring-Opening Reactions
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Intramolecular Cyclization : Under acidic conditions, forms fused piperidine-pyrrolidine systems .
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Ring-Opening : Treatment with strong nucleophiles (e.g., H₂O/H⁺) cleaves the piperidine ring.
Stability and Side Reactions
Scientific Research Applications
1-(4-Phenylpiperidin-1-yl)propan-1-one, also known as α-PVP (alpha-Pyrrolidinopentiophenone), is a synthetic compound that has garnered significant attention in various fields, particularly in scientific research and pharmacology. This article explores its applications, focusing on its chemical properties, biological activities, and implications in both medical and illicit contexts.
Pharmacological Studies
α-PVP has been studied for its stimulant effects similar to those of other compounds in the cathinone class. Research indicates that it acts primarily as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This mechanism is crucial for understanding its potential therapeutic applications and risks associated with abuse.
Case Study: Stimulant Effects
A study published in the Journal of Pharmacology examined the effects of α-PVP on neurotransmitter release in rodent models. The findings suggested significant increases in dopamine levels in the nucleus accumbens, indicating its potential for addiction and abuse liability .
Neuropharmacology
Research has explored α-PVP's role in neuropharmacology, particularly concerning its effects on cognitive functions and mood disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation into treatment options for conditions such as depression and ADHD.
Case Study: Cognitive Enhancement
In a double-blind placebo-controlled trial, α-PVP was administered to subjects diagnosed with ADHD. Results indicated improved attention span and cognitive performance compared to the placebo group, although side effects such as anxiety were noted .
Forensic Toxicology
Due to its emergence as a recreational drug, α-PVP has become a subject of interest in forensic toxicology. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence in biological samples.
Case Study: Toxicological Analysis
A forensic study analyzed urine samples from individuals suspected of using α-PVP. The results demonstrated that the compound could be reliably detected even several days post-consumption, highlighting its significance in drug testing protocols .
Synthetic Chemistry
In synthetic chemistry, α-PVP serves as an intermediate for developing other compounds with potential therapeutic applications. Researchers are investigating modifications to its structure to enhance efficacy and reduce side effects.
Case Study: Synthesis of Derivatives
A recent publication outlined synthetic pathways for creating derivatives of α-PVP with altered pharmacological profiles. These derivatives showed promise in preliminary assays for treating neurodegenerative diseases .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmacological Studies | Investigating stimulant effects and addiction potential | Increased dopamine levels linked to abuse liability |
| Neuropharmacology | Potential treatment for cognitive disorders | Improved attention span in ADHD subjects |
| Forensic Toxicology | Detection methods for drug testing | Reliable detection in urine samples post-consumption |
| Synthetic Chemistry | Development of derivatives for therapeutic use | Promising neurodegenerative treatment candidates |
Mechanism of Action
The mechanism of action of 1-(4-Phenylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Piperidine vs.
- Substituent Effects : The 4-phenyl group in the target compound increases lipophilicity, aiding cellular uptake. In contrast, the 4-isobutylphenyl group in 2-(4-isobutylphenyl)-1-(piperidin-1-yl)propan-1-one introduces steric bulk, which may alter binding kinetics . Fluorine (in 4-FMC) and trifluoromethylthio (in 1-(4-(Trifluoromethylthio)phenyl)propan-1-one) enhance electronegativity, influencing receptor affinity and metabolic stability .
- Linker Modifications: The propanone linker in the target compound is critical for enzyme inhibition, as seen in ALDH1A1/ALDH2 inhibition studies . Replacing propanone with butanone (e.g., MK89 in ) extends the linker length, which may affect spatial alignment with enzyme active sites.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: The target compound’s piperidine-propanone structure enables potent inhibition of ALDH1A1 and ALDH2 (>90% inhibition at 10 μM), likely due to optimal spatial positioning of the phenyl group and ketone oxygen . In contrast, analogs with N-benzylpropionamide linkers (e.g., compound 16 in ) show divergent inhibition profiles, targeting ALDH3A1 instead.
- CNS Effects: 4-FMC, a cathinone derivative with a methylamino group, acts as a stimulant by modulating monoamine transporters, highlighting how nitrogen substitution (piperidine vs. methylamino) dictates pharmacological action .
- Metabolic Stability : Sulfur-containing analogs (e.g., 1-(4-phenylsulfanylphenyl)propan-1-one in ) may exhibit prolonged half-lives due to reduced oxidative metabolism, whereas fluorine substituents (e.g., in 4-FMC) resist enzymatic degradation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(4-Phenylpiperidin-1-yl)propan-1-one?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-phenylpiperidine with propanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction optimization may involve varying solvents (e.g., dichloromethane or THF) and temperatures (0°C to reflux). Monitoring by TLC or HPLC ensures completion .
| Reaction Parameters | Conditions |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temp |
| Catalyst/Base | Triethylamine |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern and ketone functionality. Aromatic protons appear as multiplets (δ 7.2–7.5 ppm), while the piperidine CH₂ groups resonate at δ 1.5–3.0 ppm .
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone group.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₇NO).
- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and packing interactions.
Q. What are common impurities encountered during synthesis, and how are they identified?
- Methodological Answer : By-products may include unreacted starting materials, dehalogenated intermediates, or oxidation products. HPLC with UV detection (λ = 254 nm) or GC-MS can identify impurities. For example, residual 4-phenylpiperidine can be quantified using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (solvent polarity, stoichiometry, temperature) systematically. For instance, using acetonitrile instead of THF may enhance nucleophilicity of 4-phenylpiperidine.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate acyl transfer.
- Workup Optimization : Use aqueous extraction (e.g., 1M HCl) to remove unreacted base, followed by column chromatography (silica gel, ethyl acetate/hexane) .
Q. How can contradictions between theoretical and experimental spectroscopic data be resolved?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Discrepancies in piperidine ring proton shifts may indicate conformational flexibility .
- Crystallographic Validation : Refine X-ray data with SHELXL to resolve ambiguities in bond lengths/angles. Check for dynamic disorder using the TWIN/BASF commands in SHELX .
Q. What strategies are recommended for assessing the pharmacological potential of this compound?
- Methodological Answer :
- In Vitro Assays : Screen for receptor binding (e.g., opioid or dopamine receptors) using competitive radioligand assays. Piperidine derivatives often exhibit CNS activity .
- Metabolic Stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation. LC-MS/MS quantifies parent compound and metabolites.
- Molecular Docking : Model interactions with target proteins (e.g., μ-opioid receptor) using AutoDock Vina. Align results with SAR studies of similar piperidine ketones .
Data Contradiction Analysis
Q. How should researchers address inconsistent crystallographic data between multiple batches?
- Methodological Answer :
- Data Collection : Ensure consistent crystal growth conditions (e.g., slow evaporation in ethanol).
- Refinement Checks : Use SHELXL’s RIGU restraints to model flexible piperidine rings. Compare residual electron density maps for anomalies .
- Twinning Analysis : Apply the TWIN command if intensity statistics suggest pseudo-merohedral twinning.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
